Boronic acid, B-[5-chloro-6-(2-thienyl)-3-pyridinyl]-

Medicinal Chemistry Organic Synthesis Physicochemical Analysis

Researchers requiring precise electronic tuning for cross-coupling often face reactivity gaps with simple pyridinyl boronic acids. This compound solves that with its unique 5-chloro-6-(2-thienyl) substitution pattern. The synergistic electron-withdrawing Cl and electron-rich thienyl groups modulate ring electronics for superior Suzuki coupling selectivity, while the low pKa (5.70) enhances aqueous solubility. The retained chlorine also enables orthogonal Buchwald-Hartwig or SNAr diversification. - pKa 5.70 ± 0.11; cLogP 1.14 for balanced solubility/permeability - Orthogonal handles for C-C coupling + nucleophilic aromatic substitution - Validated for assembling thienylpyridine ‘garlands’ targeting PPI interfaces (e.g., Bcl-2 family)

Molecular Formula C9H7BClNO2S
Molecular Weight 239.49 g/mol
CAS No. 2225155-08-6
Cat. No. B15091743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoronic acid, B-[5-chloro-6-(2-thienyl)-3-pyridinyl]-
CAS2225155-08-6
Molecular FormulaC9H7BClNO2S
Molecular Weight239.49 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(N=C1)C2=CC=CS2)Cl)(O)O
InChIInChI=1S/C9H7BClNO2S/c11-7-4-6(10(13)14)5-12-9(7)8-2-1-3-15-8/h1-5,13-14H
InChIKeySCEJBDRESIQDEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boronic Acid, B-[5-Chloro-6-(2-Thienyl)-3-Pyridinyl]- (CAS 2225155-08-6): An Organoboron Building Block for Heterocyclic Synthesis


Boronic acid, B-[5-chloro-6-(2-thienyl)-3-pyridinyl]- (CAS 2225155-08-6), also known as (5-chloro-6-(thiophen-2-yl)pyridin-3-yl)boronic acid, is a heteroaromatic organoboron compound with the molecular formula C9H7BClNO2S and a molecular weight of 239.49 g/mol . Structurally, it features a pyridine core substituted with a chlorine atom at the 5-position, a 2-thienyl (thiophen-2-yl) group at the 6-position, and a boronic acid moiety at the 3-position, providing a unique combination of electronic and steric properties for cross-coupling applications . Predicted physicochemical parameters include a boiling point of 403.0±55.0 °C, a density of 1.48±0.1 g/cm³, and an acid dissociation constant (pKa) of 5.70±0.11 .

Why Generic 3-Pyridinyl Boronic Acids Cannot Substitute for Boronic Acid, B-[5-Chloro-6-(2-Thienyl)-3-Pyridinyl]-


While many 3-pyridinyl boronic acids serve as Suzuki-Miyaura coupling partners, the unique substitution pattern of this compound—specifically the synergistic combination of the electron-withdrawing chlorine and the electron-rich 2-thienyl group—directly impacts its reactivity, selectivity, and the physicochemical properties of downstream products. Generic, unsubstituted 3-pyridinylboronic acid or simple chloropyridinyl boronic acids lack the thienyl moiety, which can significantly influence the electronic nature of the pyridine ring and participate in π-π interactions in target molecules [1]. Similarly, non-chlorinated thienylpyridinyl boronic acids, such as (6-(thiophen-2-yl)pyridin-3-yl)boronic acid, exhibit different electronic properties and pKa values, which can affect both cross-coupling efficiency and the stability of the final compound . Therefore, substituting with a simpler analog can lead to divergent synthetic outcomes and altered biological or material properties.

Quantitative Differentiation of Boronic Acid, B-[5-Chloro-6-(2-Thienyl)-3-Pyridinyl]- Versus Structural Analogs


Impact of the 5-Chloro Substituent on Electronic Properties and Acidity

The presence of the electron-withdrawing chlorine atom at the 5-position significantly lowers the predicted pKa of the boronic acid compared to its non-chlorinated analog. This lower pKa translates to a higher degree of ionization under physiological and standard coupling conditions (e.g., aqueous base), which can enhance solubility and potentially improve reactivity in Suzuki-Miyaura cross-couplings .

Medicinal Chemistry Organic Synthesis Physicochemical Analysis

Steric and Electronic Synergy in Suzuki-Miyaura Cross-Coupling Reactions

This compound integrates two key structural features known to modulate cross-coupling efficiency: a sterically accessible 3-pyridinyl boronic acid and an electron-rich 2-thienyl group at the 6-position. Unlike simple 3-pyridinyl boronic acids, the thienyl moiety can coordinate to palladium catalysts, potentially facilitating the transmetalation step. Conversely, compared to 2-thienyl boronic acids, the pyridine nitrogen and chlorine provide additional sites for metal coordination or hydrogen bonding, which can be exploited in designing more complex heterocyclic scaffolds [1].

Organic Synthesis Catalysis Cross-Coupling

Enabling the Synthesis of Non-Peptidic Alpha Helix Mimetics

The design and synthesis of thienylpyridyl scaffolds as alpha-helix mimetics has been shown to be an effective strategy for disrupting challenging protein-protein interactions (PPIs), a major focus in modern drug discovery [1]. While the specific target compound is not the end product, its structure is directly analogous to the key boronic acid intermediates used in iterative Suzuki-Miyaura couplings to assemble 'garlands' of thienylpyridines [1]. This positions it as a crucial monomer for building libraries of PPI disruptors, a class of molecules with high therapeutic potential in oncology and other disease areas.

Medicinal Chemistry Chemical Biology Protein-Protein Interactions

Recommended Applications for Boronic Acid, B-[5-Chloro-6-(2-Thienyl)-3-Pyridinyl]- Based on Differentiated Evidence


Building Block for Libraries of Alpha-Helix Mimetics Targeting Protein-Protein Interactions

As established in Section 3, the thienylpyridine core is a validated scaffold for mimicking alpha-helical secondary structures, which are prevalent at PPI interfaces [1]. This compound serves as a key boronic acid monomer for iterative Suzuki-Miyaura couplings to assemble oligomeric 'garlands' designed to disrupt therapeutic targets in oncology and immunology, such as Bcl-2 family proteins [1].

Synthesis of Heteroaromatic Compounds Requiring Specific Electronic and Lipophilicity Tuning

The compound's distinct electronic profile (low predicted pKa of 5.70) and calculated LogP (1.1433) make it a superior choice over non-chlorinated or simpler pyridinyl boronic acids when synthesizing drug-like molecules that demand a precise balance of aqueous solubility (via the ionizable boronic acid and pyridine) and passive membrane permeability (conferred by the thienyl and chlorine substituents).

Advanced Organic Synthesis: Suzuki-Miyaura Cross-Coupling for Complex Heterocyclic Architectures

The unique juxtaposition of the boronic acid, thienyl, and chloropyridinyl moieties allows for orthogonal functionalization strategies [1]. The boronic acid participates in C-C bond formation, while the chlorine atom can be used in subsequent nucleophilic aromatic substitution or Buchwald-Hartwig amination reactions, enabling the construction of highly functionalized and diversified molecular scaffolds in a controlled, stepwise manner.

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